Methyl 4-(1H-indol-1-yl)butanoate
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Overview
Description
Methyl 4-(1H-indol-1-yl)butanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring attached to a butanoate ester group, making it a versatile molecule in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-indol-1-yl)butanoate typically involves the reaction of indole with butanoic acid derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The resulting indole can then be esterified with methyl butanoate under standard esterification conditions using an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-indol-1-yl)butanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: 4-(1H-indol-1-yl)butanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Methyl 4-(1H-indol-1-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-indol-1-yl)butanoate involves its interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing it to bind to various enzymes and receptors in the body. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-methyl-1H-indol-3-yl)butanoate: Similar structure but with a methyl group at the C-3 position of the indole ring.
Ethyl 4-(1H-indol-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 4-(1H-indol-1-yl)butanoate is unique due to its specific ester group and the position of the indole ring attachment. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
143217-46-3 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 4-indol-1-ylbutanoate |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)7-4-9-14-10-8-11-5-2-3-6-12(11)14/h2-3,5-6,8,10H,4,7,9H2,1H3 |
InChI Key |
IYQNSZJUPJZUHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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